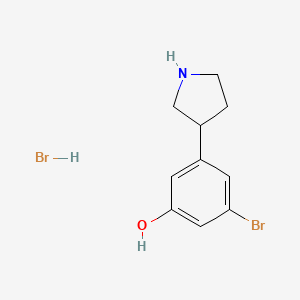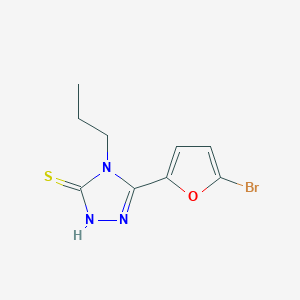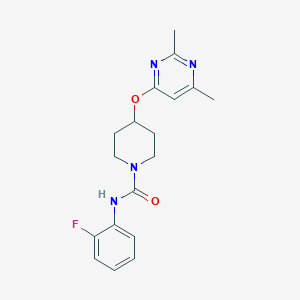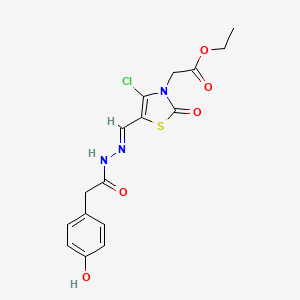
3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a bromine atom at the third position of the phenol ring and a pyrrolidine group at the fifth position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide typically involves the following steps:
Bromination: The introduction of a bromine atom into the phenol ring is achieved through a bromination reaction. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyrrolidine Substitution: The pyrrolidine group is introduced through a substitution reaction. This can be achieved by reacting the brominated phenol with pyrrolidine under basic conditions.
Formation of Hydrobromide Salt: The final step involves converting the free base into its hydrobromide salt form by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding de-brominated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and pyrrolidine group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-hydroxypyridine: Similar in structure but lacks the pyrrolidine group.
5-Bromo-3-pyridinol: Another brominated phenol derivative with different substitution patterns.
3-Bromo-5-(pyrrolidin-3-yl)pyridine: Contains a pyridine ring instead of a phenol ring.
Uniqueness
3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide is unique due to the combination of the bromine atom, pyrrolidine group, and phenol ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
3-bromo-5-pyrrolidin-3-ylphenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.BrH/c11-9-3-8(4-10(13)5-9)7-1-2-12-6-7;/h3-5,7,12-13H,1-2,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLNNGMFCXKFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC(=C2)Br)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2605087.png)
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2605088.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605089.png)
![2,6-dichloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2605091.png)
![2-({7-oxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2605092.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2605093.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2605094.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2605097.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2605098.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide](/img/structure/B2605102.png)
